Malononitrile, (3-thenylidene)-
CAS No.: 101756-40-5
Cat. No.: VC7933407
Molecular Formula: C8H4N2S
Molecular Weight: 160.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101756-40-5 |
|---|---|
| Molecular Formula | C8H4N2S |
| Molecular Weight | 160.2 g/mol |
| IUPAC Name | 2-(thiophen-3-ylmethylidene)propanedinitrile |
| Standard InChI | InChI=1S/C8H4N2S/c9-4-8(5-10)3-7-1-2-11-6-7/h1-3,6H |
| Standard InChI Key | ZKWANBRFSVNZTG-UHFFFAOYSA-N |
| SMILES | C1=CSC=C1C=C(C#N)C#N |
| Canonical SMILES | C1=CSC=C1C=C(C#N)C#N |
Introduction
Structural and Molecular Characteristics
Malononitrile, (3-thenylidene)-, features a central malononitrile moiety (CH₂(CN)₂) conjugated to a 3-thenylidene group. The thenylidene substituent originates from thiophene, a five-membered aromatic heterocycle containing one sulfur atom. The "3-thenylidene" designation indicates that the substituent is attached at the third position of the thiophene ring, forming an α,β-unsaturated system with the malononitrile core (Figure 1) .
Molecular Geometry and Electronic Properties
Density functional theory (DFT) calculations for analogous compounds, such as 2-(pyridin-3-ylmethylene)malononitrile, reveal planar geometries that facilitate π-conjugation between the aromatic ring and the dinitrile group . This conjugation enhances electrophilicity at the β-carbon, making the compound reactive toward nucleophiles. The dipole moment of malononitrile derivatives typically ranges between 3.7–4.2 D, as observed in malononitrile itself , suggesting moderate polarity that influences solubility in polar aprotic solvents.
Table 1: Predicted Physicochemical Properties of Malononitrile, (3-Thenylidene)-
Synthetic Routes and Reaction Mechanisms
Knoevenagel Condensation
The most plausible synthesis route involves a Knoevenagel condensation between malononitrile and 3-thiophenecarboxaldehyde under basic conditions. This reaction proceeds via deprotonation of malononitrile (pKₐ ≈ 11) , followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration (Figure 2) .
Reaction Conditions:
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Solvent: Ethanol or dimethylformamide (DMF)
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Catalyst: Piperidine or ammonium acetate
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Temperature: 80–100°C
Gewald Reaction Adaptations
Malononitrile derivatives are also synthesized via the Gewald reaction, which combines ketones, malononitrile, and elemental sulfur to form 2-aminothiophenes . While this method typically produces aminonitriles, modifying the substrate to include pre-formed thiophene aldehydes could yield (3-thenylidene) derivatives.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions for malononitrile, (3-thenylidene)-, are predicted as follows:
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Biological and Industrial Applications
Tyrosinase Inhibition
Structurally related compounds, such as 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11), exhibit potent tyrosinase inhibition (IC₅₀ = 17.05 μM) . The electron-withdrawing nitrile groups enhance binding to the enzyme’s active site, suggesting that (3-thenylidene)- derivatives may similarly inhibit melanogenesis .
Materials Science
Malononitrile derivatives are precursors for conductive polymers and organic semiconductors. The thiophene moiety in (3-thenylidene)-malononitrile could facilitate π-stacking in thin-film transistors, as seen in poly(thiophene) derivatives .
Pharmaceutical Intermediates
The compound’s α,β-unsaturated system is amenable to Michael additions, forming intermediates for antitumor agents (e.g., triamterene) and vasodilators (e.g., minoxidil) .
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